Product packaging for 2-chloro-N-ethyl-4-nitroaniline(Cat. No.:CAS No. 6085-93-4)

2-chloro-N-ethyl-4-nitroaniline

Cat. No.: B13265375
CAS No.: 6085-93-4
M. Wt: 200.62 g/mol
InChI Key: CHKWVEBKKBNEIX-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Chemistry and Related Fields

Substituted anilines are organic compounds derived from aniline (B41778) that have been modified with various functional groups. wisdomlib.org This class of compounds is of considerable significance as they serve as versatile starting materials and intermediates in the synthesis of a wide array of more complex molecules. wisdomlib.orgresearchgate.net Their applications span across various industries.

A closely related compound, 2-chloro-4-nitroaniline (B86195) (2-C-4-NA), is utilized as an intermediate in the manufacturing of dyes, pharmaceuticals, and corrosion inhibitors. nih.govplos.org Specifically, it is a precursor in the synthesis of niclosamide, a molluscicide used to control snails. nih.govplos.org The structural similarities suggest that 2-chloro-N-ethyl-4-nitroaniline holds similar potential as a valuable intermediate in organic synthesis. ottokemi.com The presence of chloro, nitro, and N-ethyl groups on the aniline core provides multiple reaction sites, allowing for diverse chemical transformations.

The study of substituted anilines also extends to environmental science, where the biodegradation of these compounds is a key area of research. For instance, the degradation of 2-chloro-4-nitroaniline by microorganisms like Rhodococcus sp. has been investigated to understand its environmental fate. nih.govplos.org The rate of microbial transformation of anilines is influenced by the nature and position of their substituent groups. nih.gov

Historical Perspective of Substituted Anilines in Chemical Research

The history of substituted anilines is intrinsically linked to the birth of the synthetic chemical industry in the 19th century. Aniline (C₆H₅NH₂) itself, the simplest aromatic amine, was first isolated in the 1820s, but it was August Wilhelm von Hofmann who conclusively identified it in 1843 and established its chemical identity. mcgill.cawikipedia.org

A pivotal moment came in 1856 when Hofmann's student, William Henry Perkin, accidentally synthesized the first synthetic dye, mauve, while attempting to produce quinine (B1679958) from aniline. mcgill.ca This discovery launched the synthetic dye industry, with companies, particularly in Germany like BASF, extensively developing aniline chemistry to create a vast spectrum of colors. mcgill.ca

The utility of aniline derivatives soon expanded beyond dyes. In the early 20th century, scientists like Paul Ehrlich explored their potential in medicine. mcgill.ca This line of research led to the development of Salvarsan, an arsenic-containing aniline derivative for treating syphilis, and later, the revolutionary sulfa drugs, which were synthesized from aniline-related compounds and became the first class of effective antibacterial agents. mcgill.ca The versatility of anilines has cemented their role as indispensable intermediates in both industrial and academic chemical research for over a century. researchgate.net

Research Objectives and Scope for this compound Studies

Research focused on this compound encompasses several key objectives, primarily centered on its synthesis, characterization, and potential applications.

Synthesis and Optimization: A primary research goal is the development of efficient and high-yield synthesis routes. One documented method involves the reaction of 2,5-dichloronitrobenzene with ethylamine (B1201723) in ethanol. The objective of such studies is to optimize reaction conditions, such as temperature, reaction time, and catalyst use, to maximize the yield and purity of the final product.

Physicochemical and Spectroscopic Characterization: Detailed analysis of the compound's properties is crucial. This includes determining its molecular weight, melting point, and spectroscopic data (e.g., NMR, IR, MS) to confirm its structure. bldpharm.com Such data is essential for quality control and for predicting its behavior in further chemical reactions.

Exploration of Applications: Drawing parallels from similar substituted anilines, research aims to explore the utility of this compound as an intermediate. This includes its potential use in creating new dyes, pigments, or biologically active molecules for the pharmaceutical or agricultural sectors. wisdomlib.org Studies on related compounds have also investigated their electro-optic effects when doped in materials like liquid crystals, suggesting another possible avenue of research. mdpi.com

Environmental and Degradation Studies: Given that substituted anilines can be released into the environment, understanding their persistence and degradation is important. Research may focus on the microbial or photochemical degradation pathways of this compound, similar to studies conducted on 2-chloro-4-nitroaniline. nih.gov

Detailed Research Findings

The following tables summarize key data points related to the synthesis and properties of this compound.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 6085-93-4 bldpharm.com
Molecular Formula C₈H₉ClN₂O₂ bldpharm.com
Molecular Weight 200.62 g/mol
Appearance Orange needles

| Melting Point | 90-91 °C |

Table 2: Synthesis of this compound

Reactants Solvent Conditions Product Yield

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClN2O2 B13265375 2-chloro-N-ethyl-4-nitroaniline CAS No. 6085-93-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6085-93-4

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

2-chloro-N-ethyl-4-nitroaniline

InChI

InChI=1S/C8H9ClN2O2/c1-2-10-8-4-3-6(11(12)13)5-7(8)9/h3-5,10H,2H2,1H3

InChI Key

CHKWVEBKKBNEIX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 2 Chloro N Ethyl 4 Nitroaniline

Direct Synthesis Approaches

Direct synthesis methods are the most common routes to 2-chloro-N-ethyl-4-nitroaniline, starting from commercially available precursors. These methods can be broadly categorized into N-alkylation and nucleophilic aromatic substitution.

N-Alkylation of 2-Chloro-4-nitroaniline (B86195) with Ethylating Agents

One of the primary methods for the synthesis of this compound is the direct N-alkylation of 2-chloro-4-nitroaniline. This reaction involves the introduction of an ethyl group onto the nitrogen atom of the amino group. The choice of the ethylating agent is crucial and can include ethyl halides (such as ethyl bromide or ethyl iodide) or other ethylating agents like diethyl sulfate.

The reaction is typically carried out in the presence of a base to deprotonate the aniline (B41778) nitrogen, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic ethylating agent. Common bases used for this purpose include potassium carbonate, sodium hydride, or tertiary amines. The choice of solvent is also important and is often a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, which can effectively solvate the reactants and facilitate the reaction.

A general representation of this reaction is as follows:

Where X represents a leaving group such as Br or I.

A related approach involves a two-step process where the aniline is first acylated, for instance with formic acid to form N-formyl-p-nitroaniline, followed by methylation using methyl iodide in the presence of a base like potassium tert-butoxide. This method could be adapted for ethylation.

Nucleophilic Aromatic Substitution Routes Involving Ethylamine (B1201723)

An alternative and widely applicable strategy for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. In this approach, a suitable di-substituted benzene (B151609) derivative, such as 1,2-dichloro-4-nitrobenzene, is reacted with ethylamine. The strong electron-withdrawing effect of the nitro group in the para position activates the chlorine atom at the C1 position towards nucleophilic attack by ethylamine.

The reaction of 2-chloronitrobenzene with various amines has been shown to proceed in good to excellent yields in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). tandfonline.comtandfonline.com This provides a strong model for the reaction of a suitable chloro-nitroaromatic precursor with ethylamine. The nitro group's ability to stabilize the intermediate Meisenheimer complex through resonance is a key factor in the success of this reaction.

The regioselectivity of this reaction is an important consideration. In a molecule like 1,2-dichloro-4-nitrobenzene, the chlorine atom para to the nitro group is more activated towards nucleophilic substitution than the chlorine atom meta to it. stackexchange.comechemi.com This is because the negative charge in the Meisenheimer complex formed upon nucleophilic attack can be delocalized onto the nitro group when the attack occurs at the para position, but not when it occurs at the meta position.

Synthesis of Related N-Ethyl and Chloro-Nitroaniline Derivatives as Synthetic Models

The synthesis of structurally similar compounds can provide valuable insights into the reaction mechanisms, optimal conditions, and potential challenges in the synthesis of this compound. For instance, the synthesis of various N-substituted-2-nitroanilines through the reaction of 2-chloronitrobenzene with a range of substituted amines in the presence of DBU serves as an excellent synthetic model. tandfonline.comtandfonline.com These studies demonstrate the broad applicability of the nucleophilic aromatic substitution approach for forming N-aryl bonds.

Another relevant model is the N-alkylation of anilines using alcohols in the presence of a catalyst. For example, the N-alkylation of aniline with benzyl alcohol can be optimized to achieve high yields. nih.govresearchgate.net While this method uses an alcohol as the alkylating agent, the principles of catalyst selection and reaction condition optimization are transferable to the ethylation of 2-chloro-4-nitroaniline.

Furthermore, the synthesis of N-ethyl-2,6-diethyl aniline via reductive amination of 2,6-diethyl aniline with acetaldehyde in the presence of a palladium on carbon (Pd/C) catalyst and ammonium (B1175870) formate as a hydrogen donor offers another perspective on N-ethyl bond formation. jocpr.com This method, while different from direct alkylation with ethyl halides, is a mild and efficient way to introduce an N-ethyl group.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical to maximize the yield and purity of this compound while minimizing side reactions. Key parameters that are often adjusted include:

Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. For N-alkylation reactions, temperatures may range from room temperature to elevated temperatures to drive the reaction to completion. In nucleophilic aromatic substitution reactions, moderate heating is often employed.

Catalyst: In certain N-alkylation strategies, such as those employing alcohols as ethylating agents, the choice of catalyst is paramount. Transition metal catalysts, such as those based on iridium or ruthenium, have been shown to be effective. nih.gov For reactions involving aniline and lower alkanols, acidic zeolite catalysts can be used to promote selective N-alkylation. google.com

Base: The choice and stoichiometry of the base in N-alkylation reactions are crucial. A base that is strong enough to deprotonate the aniline but does not lead to unwanted side reactions is ideal. The use of a non-nucleophilic base like DBU has been shown to be effective in promoting nucleophilic aromatic substitution reactions. tandfonline.comtandfonline.com

Solvent: The solvent can influence the solubility of reactants and the rate of reaction. Polar aprotic solvents are generally preferred for both N-alkylation and nucleophilic aromatic substitution reactions.

Reactant Stoichiometry: The molar ratio of the reactants, particularly the ethylating agent or ethylamine and the base, can impact the extent of the reaction and the formation of di-alkylated byproducts.

The following table summarizes some of the key parameters and their typical ranges for the synthesis of N-alkylated anilines, which can be adapted for the synthesis of this compound.

ParameterN-Alkylation with Ethyl HalidesNucleophilic Aromatic SubstitutionN-Alkylation with Alcohols
Ethylating Agent Ethyl bromide, Ethyl iodide-Ethanol
Nucleophile -Ethylamine-
Base K₂CO₃, NaH, Et₃NDBU, K₂CO₃KOtBu
Catalyst --Iridium or Ruthenium complexes, Zeolites
Solvent DMF, AcetonitrileDMF, DMSOToluene, Hexane
Temperature Room Temp. to Reflux80 - 150 °C100 - 150 °C

Purification and Isolation Techniques

Once the synthesis of this compound is complete, the crude product needs to be isolated and purified to remove unreacted starting materials, byproducts, and residual solvents. Common purification techniques include:

Extraction: The reaction mixture is often worked up by extraction with an organic solvent, such as ethyl acetate or dichloromethane, and washed with water or brine to remove inorganic salts and water-soluble impurities.

Crystallization: Recrystallization from a suitable solvent or solvent mixture is a powerful technique for purifying solid compounds. The choice of solvent is critical and is determined by the solubility of the product and impurities at different temperatures.

Column Chromatography: For more challenging separations or to achieve very high purity, column chromatography is employed. Normal-phase chromatography using silica gel is a common method. However, due to the basic nature of the amine, tailing of the product peak can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine, can be added to the eluent, or an amine-functionalized silica gel can be used as the stationary phase. biotage.combiotage.com

Reversed-Phase Chromatography: In some cases, reversed-phase chromatography can be effective, particularly for polar amines. By adjusting the pH of the mobile phase to be alkaline, the basic amine can be purified in its free-base form, which often leads to better peak shape and separation. biotage.com

The final purity of the isolated this compound is typically confirmed by analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Advanced Spectroscopic and Structural Characterization of 2 Chloro N Ethyl 4 Nitroaniline

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is a powerful tool for identifying functional groups and elucidating the structural framework of molecules. The absorption of infrared radiation or the inelastic scattering of laser light provides a unique fingerprint based on the vibrational modes of the chemical bonds within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectrum for 2-chloro-N-ethyl-4-nitroaniline has been found in the surveyed literature. A hypothetical analysis would anticipate characteristic absorption bands corresponding to the N-H stretching of the secondary amine, the asymmetric and symmetric stretches of the nitro (NO2) group, and the C-Cl stretching vibration, among others. The presence of the ethyl group would introduce additional bands corresponding to C-H stretching and bending modes.

Fourier Transform Raman (FT-Raman) Spectroscopy

Similarly, no publicly available FT-Raman spectrum for This compound could be located. FT-Raman spectroscopy often provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the case of this compound, Raman scattering would be expected to be prominent for the aromatic ring vibrations and the symmetric stretching of the nitro group.

Analysis of Characteristic Functional Group Vibrations (C-Cl, N-H, NO2)

Without experimental data, a detailed analysis of the characteristic functional group vibrations is not possible. For related compounds like 2-chloro-4-nitroaniline (B86195) , the N-H stretching vibrations are typically observed in the range of 3300-3500 cm⁻¹. The asymmetric and symmetric NO2 stretching vibrations are expected in the regions of 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively. The C-Cl stretching vibration would appear at lower wavenumbers, typically in the 600-800 cm⁻¹ range. The introduction of the N-ethyl group would be expected to shift the N-H stretching frequency and introduce new C-H vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms in a molecule. The chemical shifts of ¹H and ¹³C nuclei provide detailed information about the electronic structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

Specific ¹H NMR data for This compound are not available in the reviewed sources. A predicted spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) (-CH2-) protons of the ethyl group, and the methyl (-CH3) protons of the ethyl group, as well as a signal for the N-H proton. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro, nitro, and N-ethylamino substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

No experimental ¹³C NMR spectrum for This compound could be found. A theoretical analysis would predict distinct signals for each of the six carbon atoms in the benzene (B151609) ring and the two carbon atoms of the ethyl group. The chemical shifts of the aromatic carbons would be significantly affected by the electron-withdrawing nitro group and the electron-donating N-ethylamino group, as well as the inductive effect of the chlorine atom.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio and fragmentation pattern. For this compound, the molecular formula is C8H9ClN2O2, yielding a molecular weight of approximately 200.62 g/mol .

For this compound, the molecular ion peak [M]+ would be expected at approximately m/z 200. Key fragmentation patterns would likely involve the loss of the ethyl group, the nitro group, and the chlorine atom.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Fragment IonProposed Structure/LossPredicted m/z
[M]+Molecular Ion200/202 (isotope pattern for Cl)
[M - C2H5]+Loss of ethyl group171/173
[M - NO2]+Loss of nitro group154/156
[M - Cl]+Loss of chlorine atom165

Electronic Absorption Spectroscopy (UV-Vis) and Fluorescence Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum is influenced by the presence of chromophores and auxochromes. In this compound, the nitroaniline core acts as a strong chromophore. The electronic properties of similar molecules, such as 4-nitroaniline (B120555) and N,N-diethyl-4-nitroaniline, have been studied. researchgate.net The UV-visible absorbance spectra of N,N-diethyl-4-nitroaniline and 4-nitroaniline show distinct absorption bands. researchgate.net The presence of the nitro group, a strong electron-withdrawing group, can significantly influence the electronic transitions and may inhibit photo-reactivity. researchgate.net

For this compound, one would expect characteristic absorption maxima in the UV-Vis region, influenced by the solvent polarity. Information regarding the fluorescence properties of this compound is not extensively documented in the literature. Many nitroaromatic compounds exhibit weak or no fluorescence due to efficient intersystem crossing and other non-radiative decay pathways promoted by the nitro group.

Table 3: Expected UV-Vis Absorption Data for this compound

SolventExpected λmax (nm)Molar Absorptivity (ε)Notes
Ethanol~380-400Data not availableBased on similar nitroaniline compounds.
Hexane~360-380Data not availableA hypsochromic (blue) shift is expected in nonpolar solvents.

X-ray Diffraction Studies for Solid-State Molecular Geometry

X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

As of the latest literature review, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or reported elsewhere. However, the crystal structures of related nitroaniline derivatives have been extensively studied. These studies would suggest that the molecule is likely to be largely planar due to the delocalization of electrons across the benzene ring and the nitro group. The ethyl group may adopt various conformations relative to the plane of the aromatic ring. Intermolecular interactions, such as hydrogen bonding involving the N-H proton and the oxygen atoms of the nitro group, as well as π-π stacking of the aromatic rings, would be expected to play a significant role in the crystal packing.

Table 4: Predicted Crystallographic Parameters for this compound (Hypothetical)

ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP21/c or similar centrosymmetric group
Key Bond Lengths (Å)C-Cl: ~1.74, C-N(O2): ~1.47, N-C(ethyl): ~1.46
Key Bond Angles (°)C-C-C (ring): ~120, O-N-O: ~125

Chemical Reactivity and Transformation Pathways of 2 Chloro N Ethyl 4 Nitroaniline

Nucleophilic Substitution Reactions Involving Chlorine and Nitro Groups

The benzene (B151609) ring in 2-chloro-N-ethyl-4-nitroaniline is activated towards nucleophilic aromatic substitution due to the presence of the strongly electron-withdrawing nitro group, particularly at the positions ortho and para to it. reddit.com This effect facilitates the displacement of the chlorine atom by a suitable nucleophile.

A notable example of this reactivity is the synthesis of the related compound, 4-Chloro-N-ethyl-2-nitroaniline, from 2,5-dichloronitrobenzene. In this reaction, a mixture of 2,5-dichloronitrobenzene, ethanol, and ethylamine (B1201723) is refluxed. The ethylamine acts as a nucleophile, displacing one of the chlorine atoms.

In a different context, the microbial degradation of 2-chloro-4-nitroaniline (B86195) by Rhodococcus sp. strain MB-P1 involves the removal of the nitro group. nih.govplos.org This process is initiated by a flavin-dependent monooxygenase that catalyzes the removal of the nitro group, leading to the formation of 4-amino-3-chlorophenol. nih.govplos.org Although this is a biological transformation, it highlights the susceptibility of the nitro group to substitution-like reactions under specific catalytic conditions.

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The directing effects of the substituents on the aniline ring govern the outcome of electrophilic aromatic substitution reactions. The N-ethylamino group is an activating group and an ortho-, para-director, while the chloro and nitro groups are deactivating and meta-directing. youtube.comyoutube.com The interplay of these directing effects determines the position of substitution for an incoming electrophile.

Given that the para position to the N-ethylamino group is occupied by the nitro group, and the ortho positions are either sterically hindered or occupied by the chlorine atom, the reactivity towards electrophilic substitution is complex. In general, the strong deactivating nature of the nitro group makes the ring less susceptible to electrophilic attack compared to aniline or N-alkylanilines. reddit.comyoutube.com For instance, aniline on nitration gives a substantial amount of m-nitroaniline because the amino group gets protonated in the acidic medium to form the anilinium ion, which is meta-directing. learncbse.in

Reduction Pathways of the Nitro Group

The reduction of the nitro group is a common and versatile transformation for nitroaromatic compounds, leading to various products depending on the reducing agent and reaction conditions. wikipedia.org

Reduction to Anilines: The nitro group can be fully reduced to an amino group to form the corresponding diamine. Common methods for this transformation include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon, or the use of metals in acidic media, such as iron or tin(II) chloride. wikipedia.org The use of tetrahydroxydiboron (B82485) in water has also been reported as a metal-free method for reducing nitro aromatics to amines. organic-chemistry.org

Reduction to Hydroxylamines: Partial reduction of the nitro group can yield N-arylhydroxylamines. This can be achieved using reagents like zinc metal in aqueous ammonium (B1175870) chloride or through catalytic methods with Raney nickel and hydrazine (B178648) at low temperatures. wikipedia.org

Other Reduction Products: Depending on the conditions, other reduction products are possible. For example, treatment of nitroarenes with excess zinc metal can lead to the formation of N,N'-diarylhydrazines, while metal hydrides may produce azo compounds. wikipedia.org In the context of the metabolism of 4-chloro-2-nitroaniline, the reduction of the nitro group can lead to intermediates like nitroso and hydroxylamine (B1172632) derivatives. industrialchemicals.gov.au

Oxidation Reactions and Electrochemical Behavior

The oxidation of substituted anilines can be complex, often leading to polymerization or the formation of various coupled products. The electrochemical oxidation of chloroanilines has been studied, revealing that the reaction mechanism can involve dimerization and the elimination of the chlorine substituent. researchgate.net For instance, the electrochemical oxidation of 4-chloroaniline (B138754) can lead to the formation of chlorinated 4-amino-diphenylamines. researchgate.net

Studies on the electrochemical oxidation of p-nitroaniline on modified lead dioxide anodes have shown that the reaction proceeds through the formation of intermediates with a quinoid structure, followed by aromatic ring opening to form aliphatic products, and ultimately mineralization to CO2 and H2O. researchgate.net The rate of degradation is influenced by the composition of the electrode material. researchgate.net The toxicity of chloronitroanilines in isolated rat hepatocytes has been linked to cellular and microsomal damage, indicating oxidative stress pathways. nih.gov

Reactions of the N-Ethyl Amine Moiety

The N-ethylamino group can undergo reactions typical of secondary amines.

Acylation: Secondary amines react with acid chlorides, anhydrides, and esters in a nucleophilic substitution reaction known as acylation. ncert.nic.in For example, aniline reacts with benzoyl chloride to form N-phenylbenzamide. learncbse.in Similarly, the N-ethylamino group in this compound would be expected to react with acylating agents.

Alkylation: Amines can undergo further alkylation with alkyl halides. ncert.nic.in The reaction of aniline with excess methyl iodide in the presence of sodium carbonate solution leads to the formation of a quaternary ammonium salt. learncbse.in

Reaction with Nitrous Acid: Secondary amines, both aliphatic and aromatic, react with nitrous acid to form N-nitrosoamines, which are often yellow oily liquids. learncbse.indoubtnut.com This reaction serves as a chemical test to distinguish secondary amines from primary and tertiary amines. learncbse.in

Mechanistic Studies of Specific Transformations

The aerobic degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1 has been mechanistically studied. The initial step involves a flavin-dependent monooxygenase that removes the nitro group to yield 4-amino-3-chlorophenol. nih.govplos.org This intermediate is then transformed by an aniline dioxygenase, leading to the release of nitrite (B80452) and chloride ions. nih.govplos.org

The electrochemical oxidation of 4-chloroaniline has been shown to proceed via a mechanism involving the formation of a radical cation, which can then dimerize. researchgate.net The elimination of the para-substituent (chloride) and subsequent chlorination of the starting material at a free ortho position has been observed. researchgate.net

The reduction of nitroindazoles using anhydrous SnCl2 in different alcohols has been studied, indicating that the reaction proceeds via the formation of an intermediate that can then be trapped by the alcohol solvent. researchgate.net While this is a different heterocyclic system, it provides insight into the potential mechanisms of nitro group reduction in related aromatic compounds.

Interactive Data Table: Reactivity Summary

Reaction TypeReagents/ConditionsPotential Products
Nucleophilic Aromatic Substitution Nucleophile (e.g., NH2R)Substitution of Chlorine
Electrophilic Aromatic Substitution Electrophile (e.g., Br2/FeBr3)Substitution on the aromatic ring
Nitro Group Reduction (Complete) H2/Pd, Fe/HCl, SnCl22-Chloro-N-ethyl-benzene-1,4-diamine
Nitro Group Reduction (Partial) Zn/NH4ClN-(3-Chloro-4-(ethylamino)phenyl)hydroxylamine
Oxidation Electrochemical methodsDimerized products, ring-opened fragments
N-Acylation Acyl chloride, anhydrideN-(2-Chloro-4-nitrophenyl)-N-ethylacetamide
N-Alkylation Alkyl halideQuaternary ammonium salt
Reaction with Nitrous Acid NaNO2/HClN-(2-Chloro-4-nitrophenyl)-N-ethyl-N-nitrosoamine

Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the environmental chemistry and biotransformation of This compound to fulfill the requirements of the requested article.

The majority of research on biodegradation, abiotic degradation, and environmental fate focuses on the closely related parent compound, 2-chloro-4-nitroaniline . The addition of the N-ethyl group to the molecular structure can significantly alter the compound's physicochemical properties, bioavailability, and susceptibility to microbial and enzymatic degradation. Consequently, extrapolating data from 2-chloro-4-nitroaniline would not be scientifically accurate for an article focused solely on this compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the specific compound of interest.

Applications in Advanced Chemical Synthesis and Materials Science

Role as an Intermediate in the Synthesis of Azo Dyes and Pigments

2-chloro-N-ethyl-4-nitroaniline is a key intermediate in the production of azo dyes and pigments. plantarchives.orglookchem.comnih.govplos.org Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). plantarchives.org The specific shade and properties of the resulting dye are determined by the chemical structures of the aromatic amines and coupling components used in their synthesis.

Diazotization and Coupling Reactions for Dye Synthesis

The synthesis of azo dyes from this compound involves a two-step process: diazotization followed by a coupling reaction. rsc.orgicrc.ac.irijirset.com

Diazotization: In the first step, the primary aromatic amine group of this compound is converted into a diazonium salt. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at a low temperature (0–5 °C). google.comscialert.netnih.gov The resulting diazonium salt is highly reactive and is generally used immediately in the subsequent coupling step.

Coupling Reaction: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. ijirset.comgoogle.com The diazonium ion acts as an electrophile and attacks the electron-rich ring of the coupling component, forming a stable azo compound. The specific coupling partner chosen will ultimately determine the color and properties of the final dye. For instance, coupling with various substituted anilines and phenols can produce a wide spectrum of colors. scialert.net

The versatility of this process allows for the creation of a vast array of dyes with tailored properties for different applications. Green chemistry approaches to these reactions are also being explored, utilizing methods like grinding with p-toluenesulfonic acid to avoid the use of harsh inorganic acids and solvents. icrc.ac.ir

Precursor for the Synthesis of Novel Organic Compounds and Heterocycles

Beyond its role in dye synthesis, this compound serves as a valuable precursor for the creation of a diverse range of novel organic and heterocyclic compounds. nih.gov Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of great interest in medicinal chemistry and materials science due to their diverse biological and physical properties.

The reactive sites on the this compound molecule—the amino group, the nitro group, and the chlorine atom—can be selectively modified to build more complex molecular architectures. For example, the nitro group can be reduced to an amino group, creating a diamine that can then be used to synthesize various heterocyclic systems. The chlorine atom can be displaced by nucleophiles, allowing for the introduction of different functional groups. These transformations open up pathways to synthesize compounds with potential applications in pharmaceuticals and other specialized fields. nih.gov

Exploration in Functional Materials (e.g., Non-Linear Optical Materials)

The exploration of organic molecules for applications in functional materials has identified this compound and its derivatives as having potential in the field of non-linear optics (NLO). google.comjhuapl.edu NLO materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency doubling of light, optical switching, and data storage. jhuapl.eduresearchgate.net

Organic molecules with a donor-pi-acceptor (D-π-A) structure often exhibit significant NLO properties. In this compound, the ethylamino group acts as an electron donor, the nitro group as an electron acceptor, and the benzene (B151609) ring as the π-conjugated bridge. While its NLO properties are less pronounced than some related compounds like 2-methyl-4-nitroaniline, it serves as a useful model compound for studying structure-property relationships in NLO materials. google.com Research in this area involves synthesizing derivatives of this compound and evaluating their NLO response to optimize their performance for specific applications. For instance, doping nematic liquid crystals with related compounds like morpholinium 2-chloro-4-nitrobenzoate has been shown to improve their electro-optical properties. mdpi.com

Reagent in Diverse Organic Transformations

The chemical reactivity of this compound makes it a useful reagent in a variety of organic transformations beyond its primary use in dye synthesis. The presence of multiple functional groups allows it to participate in a range of reactions, contributing to the synthesis of complex organic molecules.

For example, the amino group can be acylated, alkylated, or used to form Schiff bases. The nitro group can be selectively reduced to an amino group, as mentioned earlier, or participate in other transformations. The chlorine atom on the aromatic ring can be substituted via nucleophilic aromatic substitution reactions, providing a handle to introduce a wide array of functionalities. These reactions underscore the compound's utility as a versatile building block in the toolbox of synthetic organic chemists.

Advanced Analytical Methodologies for Detection and Quantification of 2 Chloro N Ethyl 4 Nitroaniline

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are fundamental for isolating 2-chloro-N-ethyl-4-nitroaniline from complex sample matrices, which is a critical step for its accurate analysis.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) stands out as a highly versatile and commonly employed technique for the analysis of nitroaromatic compounds. A reverse-phase HPLC setup is the most probable and effective approach for this compound. This method utilizes a nonpolar stationary phase, typically a C18 column, and a polar mobile phase, allowing for separation based on the analyte's polarity.

The retention of this compound on the column is influenced by its molecular structure; the chloro and nitro functional groups impart polarity, whereas the ethyl group contributes nonpolar characteristics. The elution order and retention time would be specific to the exact conditions used. For quantitative measurements, a calibration curve is generated by analyzing a series of standards with known concentrations and plotting the detector response against the concentration.

Table 1. Typical HPLC Parameters for the Analysis of Structurally Related Nitroanilines.This is a representative table based on established methods for similar compounds.
ParameterTypical Value/Condition
ColumnC18 (octadecyl silane), 5 µm particle size, 4.6 mm x 250 mm
Mobile PhaseIsocratic or gradient elution with a mixture of acetonitrile and water, or methanol and water. A small amount of an acid like phosphoric acid may be added to improve peak symmetry.
Flow Rate1.0 mL/min
DetectorUV-Vis Detector set at a wavelength corresponding to the maximum absorbance of the nitroaromatic chromophore (e.g., 254 nm or ~380 nm). A Diode Array Detector (DAD) can also be used to obtain spectral data for peak purity assessment.
Injection Volume10-20 µL
TemperatureAmbient or controlled (e.g., 30 °C) for enhanced reproducibility.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for the separation, identification, and quantification of volatile and thermally stable compounds. For this compound, care must be taken to optimize the injector temperature to prevent thermal degradation, as some nitroanilines can be sensitive to high temperatures.

In qualitative analysis, the mass spectrometer fragments the analyte molecules in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint. The fragmentation of aromatic nitro compounds typically involves the loss of the nitro group (NO₂), and the presence of a chlorine atom will produce a characteristic isotopic pattern (M+ and M+2 peaks with an approximate 3:1 intensity ratio), which greatly aids in structural confirmation. Quantitative analysis is often performed in selected ion monitoring (SIM) mode, where only specific fragment ions are monitored, providing enhanced sensitivity and selectivity.

Table 2. Hypothetical GC-MS Parameters for the Analysis of this compound.This is a representative table based on general methods for similar compounds.
ParameterTypical Value/Condition
ColumnCapillary column with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
Carrier GasHelium at a constant flow of 1 mL/min.
Injection ModeSplitless for trace analysis or split for more concentrated samples.
Injector Temperature250 °C (this may require optimization).
Oven ProgramA temperature gradient, for instance, starting at 100 °C, holding for 1 minute, and ramping to 280 °C at a rate of 10 °C/min.
MS Interface Temperature280 °C
Ionization ModeElectron Ionization (EI) at 70 eV.
Mass AnalyzerQuadrupole
Scan Range50-400 amu

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is an invaluable technique for the rapid and cost-effective monitoring of chemical reactions and for the preliminary assessment of compound purity. In the synthesis of this compound, TLC can be employed to track the conversion of reactants to the final product. The separation occurs as the mobile phase moves up the stationary phase by capillary action, and the components of the mixture are separated based on their differential partitioning. The retention factor (Rf), which is the ratio of the distance traveled by the analyte to that of the solvent front, is a key parameter for identification.

Table 3. A Typical TLC System for Aromatic Amine Analysis.This is a representative table based on common practices for similar compounds.
ParameterTypical Condition
Stationary PhaseSilica gel 60 F₂₅₄ plates.
Mobile PhaseA mixture of a nonpolar solvent like hexane or toluene and a more polar solvent such as ethyl acetate or dichloromethane. The solvent ratio is adjusted to achieve optimal separation (e.g., Hexane:Ethyl Acetate in a 7:3 v/v ratio).
VisualizationThe aromatic nature of the compound allows for visualization under UV light at 254 nm. Staining with reagents like potassium permanganate can also be employed.

By comparing the spots of the reaction mixture with those of the starting materials on the same plate, one can effectively monitor the reaction's progress. A single spot for the purified product is indicative of high purity.

Spectroscopic Detection Methods

Spectroscopic techniques that rely on the interaction of molecules with electromagnetic radiation are essential for the structural elucidation and quantification of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and robust method for quantifying compounds that contain chromophores. The nitroaniline structure in this compound has a strong chromophore that absorbs light in the UV-Vis spectrum. The analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The wavelength of maximum absorbance (λmax) for substituted nitroanilines typically falls within the 350-400 nm range.

For concentration determination, a calibration curve is established by measuring the absorbance of several standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and comparing it to the calibration curve.

Table 4. Expected UV-Vis Spectral Data for this compound in Different Solvents.These are estimated values based on data for similar nitroaromatic compounds.
SolventExpected λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Ethanol~380~15,000
Methanol~378~14,500
Dichloromethane~375~16,000

Ratiometric Fluorescence Techniques for Sensitive Detection

While many nitroaromatic compounds are known to quench fluorescence, leading to "turn-off" sensing mechanisms, the development of "turn-on" and ratiometric fluorescent sensors provides a more sensitive and reliable detection method. Ratiometric sensing involves measuring the ratio of fluorescence intensities at two distinct wavelengths, which helps to correct for instrumental and environmental fluctuations.

A ratiometric fluorescent probe for a nitroaromatic compound like this compound would be designed to exhibit a specific interaction with the analyte, resulting in a predictable change in its emission spectrum, such as the appearance of a new emission peak or a shift in the emission wavelength. The underlying mechanisms for such sensors can include photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or exciplex formation. A calibration curve would be constructed by plotting the fluorescence intensity ratio against the analyte concentration. Although specific ratiometric probes for this compound have not been reported, this technique holds significant promise for its highly sensitive detection.

Microextraction and Sample Preparation Techniques

Effective sample preparation is crucial for isolating this compound from complex sample matrices, enhancing its concentration, and removing interfering substances prior to instrumental analysis. Techniques like liquid-liquid extraction (LLE), liquid-phase microextraction (LPME), and solid-phase extraction (SPE) are instrumental in achieving the necessary sensitivity and selectivity.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solution and an organic solvent. wikipedia.org The efficiency of LLE is governed by the partition coefficient of the analyte, which is the ratio of its concentration in the two phases at equilibrium. wikipedia.org For nitroaromatic compounds, the choice of an appropriate organic solvent (e.g., ethyl acetate, chloroform, hexane) is critical. The process involves vigorous mixing of the sample with the extraction solvent, followed by a separation of the two layers. This method, while robust, can require significant volumes of organic solvents and may be prone to issues like incomplete phase separation. wikipedia.orgsigmaaldrich.com

Liquid-Phase Microextraction (LPME)

LPME represents a miniaturized version of LLE that significantly reduces solvent consumption and improves enrichment factors, aligning with the principles of green analytical chemistry. mdpi.commdpi.com Several modes of LPME have been developed and applied to the analysis of nitroaromatic compounds:

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the rapid injection of a mixture containing a small volume of extraction solvent and a disperser solvent (e.g., acetone, methanol) into the aqueous sample. mdpi.comnih.gov This creates a cloudy solution of fine droplets, maximizing the surface area for rapid analyte transfer. The phases are then separated by centrifugation. wikipedia.orgnih.gov

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): In this method, the organic solvent is held within the pores of a porous hollow fiber, which separates the aqueous sample (donor phase) from an acceptor phase located inside the fiber. mdpi.com It is an effective technique for sample cleanup and preconcentration of aniline (B41778) derivatives. researchgate.net

Single-Drop Microextraction (SDME): A microdrop of an organic solvent is suspended from the tip of a microsyringe needle and immersed in the sample solution or its headspace for a set period to extract the analyte. mdpi.com

Optimization of LPME methods for nitroaromatic compounds typically involves adjusting parameters such as the type and volume of extraction and disperser solvents, sample pH, salt concentration, and extraction time. nih.gov

Solid Phase Extraction (SPE)

Solid Phase Extraction is a highly efficient and selective sample preparation technique used for the extraction, concentration, and cleanup of analytes from liquid samples. sigmaaldrich.comyoutube.com The process involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. youtube.com

For the extraction of nitroaromatic compounds from aqueous samples, reversed-phase SPE is commonly employed, using sorbents like C18 or polymeric materials. sigmaaldrich.comthermofisher.com The selection of the sorbent is critical and depends on the polarity of the target analyte. Graphitized carbon and magnesium silicate-based packings have also been used for the adsorption extraction of polar compounds, including nitro compounds and amines. sigmaaldrich.com SPE offers several advantages over LLE, including higher recovery rates, reduced solvent usage, and the potential for automation. sigmaaldrich.comthermofisher.com Studies comparing SPE with Solid-Phase Microextraction (SPME) for nitroaromatic analysis have shown SPME to be more sensitive for small volume samples, with detection limits in the low ng/L range. nih.gov

Table 1: Comparison of Sample Preparation Techniques for Nitroaromatic Compounds

Technique Principle Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids. wikipedia.org Widely applicable, simple principle. Large solvent volume, potential for emulsion formation. sigmaaldrich.com
Liquid-Phase Microextraction (LPME) Miniaturized LLE with various configurations. mdpi.com Low solvent use, high enrichment factors, green. mdpi.com Requires careful optimization, drop instability in SDME.

| Solid Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid. sigmaaldrich.com | High selectivity, high recovery, easily automated. thermofisher.com | Can be more costly, potential for sorbent-analyte interactions. |

pH Adjustment and Acid-Base Partitioning for Analyte Isolation

The pH of the sample solution is a critical parameter in the extraction of ionizable compounds like substituted anilines. unacademy.commdpi.com The ethylamino group (-NHC₂H₅) in this compound is basic and can be protonated in acidic conditions to form a cation (-NH₂⁺C₂H₅). This change in ionization state dramatically alters the compound's solubility and partitioning behavior.

By adjusting the sample pH, the analyte can be converted between its neutral and ionized forms to facilitate separation. libretexts.org

In Basic/Neutral Conditions (pH > pKa): The compound exists predominantly in its neutral, more nonpolar form, which is readily extracted into organic solvents using LLE or adsorbed onto reversed-phase SPE sorbents. Studies on related nitroanilines show optimal extraction efficiency in a pH range of 4.0-8.0. researchgate.net

In Acidic Conditions (pH < pKa): The compound becomes protonated and thus highly soluble in the aqueous phase. This principle can be used to wash the organic extract with an acidic solution to remove basic impurities, or to back-extract the analyte from an organic phase into a clean aqueous phase. libretexts.org

Therefore, precise control of pH is a powerful tool for the selective isolation and cleanup of this compound from complex sample matrices containing acidic, basic, or neutral interferences. elementlabsolutions.com

Electrochemical Detection Methods (e.g., Cyclic Voltammetry)

Electrochemical methods are well-suited for the analysis of reducible or oxidizable compounds. The nitro group (-NO₂) in this compound is electroactive, making it a candidate for electrochemical detection. researchgate.net Cyclic Voltammetry (CV) is a powerful technique used to investigate the redox properties of electroactive species. libretexts.org It measures the current that develops in an electrochemical cell as the potential is cycled, providing information on the thermodynamics and kinetics of electron transfer reactions. libretexts.orgnih.gov

For nitroaromatic compounds, CV typically reveals an irreversible reduction peak corresponding to the reduction of the nitro group. researchgate.net In aqueous media, this process often involves four electrons and four protons to form a hydroxylamine (B1172632) derivative (R-NHOH). researchgate.net In some cases, a second reduction peak at more negative potentials can be observed, corresponding to the further reduction of the hydroxylamine to an amine (R-NH₂). researchgate.net

The specific potential at which reduction occurs and the resulting peak current can be used for both qualitative and quantitative analysis. libretexts.org The peak potential provides information about the analyte's identity, while the peak current is proportional to its concentration. libretexts.org Modified electrodes can be developed to enhance the sensitivity and selectivity of the detection of nitroaromatic compounds. researchgate.net

Table 2: Key Parameters in Cyclic Voltammetry

Parameter Description Information Gained
Peak Potential (Ep) The potential at which the peak current occurs. Qualitative information, formal reduction potential. libretexts.org
Peak Current (ip) The magnitude of the current at the peak potential. Quantitative information (proportional to analyte concentration). libretexts.org

| Scan Rate (v) | The rate at which the potential is swept. | Information on reaction kinetics and mechanism. nih.gov |

Development of Sensitive and Selective Detection Protocols in Complex Matrices

Analyzing trace levels of this compound in complex matrices like environmental water, soil, or biological fluids presents significant challenges. theanalyticalscientist.comlabcorp.com Matrix components can interfere with detection, suppress instrument signals, or co-elute with the analyte, leading to inaccurate results. theanalyticalscientist.comlabcorp.com Developing sensitive and selective protocols requires a combination of efficient sample preparation and highly specific detection techniques.

Strategies to overcome these challenges include:

Advanced Sample Preparation: Techniques like SPME and LPME are crucial for selectively isolating and concentrating the analyte, thereby minimizing matrix effects. nih.gov

Selective Chromatographic Methods: High-performance liquid chromatography (HPLC) is a common technique for separating nitroanilines. thermofisher.comresearchgate.net The choice of column and mobile phase composition is optimized to achieve baseline separation from interfering compounds.

Specific Detectors: While UV detection is common for HPLC, more selective detectors can improve analysis in complex samples. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), offers high specificity and sensitivity for the determination of aniline compounds. researchgate.net Gas chromatography with electron-capture negative ionisation mass spectrometry (GC-ECNI-MS) has also proven to be a highly sensitive and selective method for analyzing nitroaromatic compounds. nih.gov

Fluorescence Sensing: For nitroaromatic compounds in general, fluorescence-based detection has gained attention due to its high sensitivity, simplicity, and rapid response. researchgate.netmdpi.com This method often relies on fluorescence quenching, where the interaction between an electron-rich fluorescent sensor and the electron-deficient nitroaromatic analyte leads to a decrease in fluorescence intensity. nih.gov The development of novel sensing materials, such as metal-organic frameworks (MOFs), shows promise for the selective detection of trace amounts of nitroaromatics. researchgate.net

The development of robust analytical methods requires careful validation, including assessing linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision to ensure reliable results. theanalyticalscientist.com

Q & A

Basic: What synthetic strategies are recommended for preparing 2-chloro-N-ethyl-4-nitroaniline and its derivatives?

Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution or nitration of pre-functionalized aniline derivatives. For example, nitroso intermediates (e.g., 3-chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline) can be synthesized via controlled nitrosation of substituted anilines, followed by reduction or functionalization . Key steps include:

  • Nitration: Introduce the nitro group at the para position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C).
  • Chlorination: Electrophilic substitution with Cl₂ or SOCl₂ in the presence of Lewis acids (e.g., FeCl₃) at the ortho position.
  • N-Ethylation: Alkylation of the amine group using ethyl bromide or diethyl sulfate in basic conditions (e.g., K₂CO₃).
    Critical Parameters: Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate). Typical yields range from 60–85% depending on substituent steric effects .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify aromatic protons (δ 7.2–8.5 ppm), ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂), and amine protons (δ 5.5–6.0 ppm, broad).
    • ¹³C NMR: Assign nitro group carbons (δ 140–150 ppm) and chloro-substituted aromatic carbons (δ 120–130 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₀ClN₂O₂ at m/z 217.0378) .
  • Infrared (IR) Spectroscopy: Detect NO₂ asymmetric stretch (~1520 cm⁻¹) and NH stretch (~3350 cm⁻¹) .
  • X-ray Diffraction (XRD): Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions between nitro and ammonium groups) .

Advanced: How can density functional theory (DFT) elucidate the electronic and conformational properties of this compound?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G*) are used to:

  • Optimize Geometry: Predict bond lengths and angles (e.g., C–Cl: ~1.74 Å, C–NO₂: ~1.48 Å) .
  • Rotational Barriers: Calculate energy barriers for nitro group rotation (e.g., ~4.6 kcal/mol for isolated cations) via relaxed potential energy surface (rPES) scans .
  • Electrostatic Potential Maps: Visualize electron-deficient regions (nitro group) for predicting reactivity in nucleophilic substitutions .
    Validation: Compare theoretical vibrational frequencies (e.g., νsNO₂) with experimental IR/Raman data to assess computational accuracy .

Advanced: How do hydrogen-bonding networks influence the solid-state properties of this compound salts?

Methodological Answer:
In salts (e.g., with HSO₄⁻ or Br⁻), hydrogen bonds (N⁺–H···O or N⁺–H···Br) form 1D or 2D networks, affecting crystallinity and stability .

  • XRD Analysis: Identify motifs like R₂²(8) (for N–H···O) or C(4) chains (for N–H···Br).
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., O···H contacts: ~25% contribution in nitroanilinium salts) .
  • Thermal Stability: Differential scanning calorimetry (DSC) correlates melting points (e.g., 158°C for 2-amino-6-chloro-4-nitrophenol derivatives) with hydrogen-bond strength .

Advanced: How can researchers resolve contradictions in spectroscopic data for nitroaniline derivatives?

Methodological Answer:
Contradictions (e.g., νsNO₂ shifts in IR vs. Raman) arise from environmental effects (solvent polarity, crystal packing). Mitigation strategies include:

  • Control Experiments: Compare spectra in identical solvents/matrices.
  • Computational Validation: Use DFT to model solvated vs. crystalline states .
  • Statistical Analysis: Apply multivariate regression to correlate spectral shifts with substituent electronic parameters (Hammett σ) .

Advanced: What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
The nitro group directs incoming nucleophiles (e.g., OH⁻, NH₃) to the meta position via resonance withdrawal. Key factors:

  • Leaving Group Ability: Chlorine’s electronegativity enhances para-nitro stabilization of the transition state.
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) accelerate reactions by stabilizing charged intermediates.
  • Kinetic Studies: Monitor reaction rates via UV-Vis (λmax ~400 nm for nitroaromatics) to derive activation parameters (ΔH‡, ΔS‡) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.